N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid
CAS No.:
Cat. No.: VC13664776
Molecular Formula: C24H28ClN2O7PS
Molecular Weight: 555.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28ClN2O7PS |
|---|---|
| Molecular Weight | 555.0 g/mol |
| IUPAC Name | N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid |
| Standard InChI | InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4) |
| Standard InChI Key | XRQHWVVDNMJDEQ-UHFFFAOYSA-N |
| SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
| Canonical SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Introduction
[Introduction to N-[2-({(2E)-3-(4-chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-4-methoxybenzenesulfonamide; Phosphoric Acid](pplx://action/followup)
The compound N-[2-({(2E)-3-(4-chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid is a complex organic molecule that combines various functional groups, including a sulfonamide moiety, a methoxy group, and a chlorophenylpropenyl chain. This article aims to provide a detailed overview of this compound, focusing on its structure, potential applications, and any available research findings.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the chlorophenylpropenyl chain. A general approach might involve:
-
Formation of the sulfonamide: Reaction of a sulfonic acid with an amine.
-
Introduction of the chlorophenylpropenyl group: This could involve a condensation reaction or an alkylation step.
Potential Applications
Sulfonamide compounds are known for their antimicrobial properties . The addition of a chlorophenylpropenyl group could potentially modify these properties or introduce new biological activities.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
| Compound Component | Function/Property |
|---|---|
| Sulfonamide Group | Antimicrobial activity |
| Methoxy Group | Solubility modifier |
| Chlorophenylpropenyl Chain | Potential biological activity modifier |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume